Synthetic Route Yield Comparison: 2-(Bromomethyl)-4-fluoro-1-nitrobenzene (93%) Versus Alternative Bromination Method (98%)
Two established synthetic routes to 2-(bromomethyl)-4-fluoro-1-nitrobenzene produce demonstrably different yields under distinct reaction conditions, enabling procurement decisions based on laboratory capabilities and purity requirements. The CBr₄/PPh₃ route achieves 93% yield with the target compound obtained as analytically pure white crystals (mp 38–41°C) directly after chromatography, whereas the PBr₃ route achieves 98% yield but typically requires no further purification for subsequent reactions . This 5-percentage-point yield differential must be weighed against the differing reagent costs and purification requirements.
| Evidence Dimension | Synthetic yield of 2-(bromomethyl)-4-fluoro-1-nitrobenzene |
|---|---|
| Target Compound Data | 93% isolated yield (0.38 g from 0.3 g starting alcohol) after chromatographic purification |
| Comparator Or Baseline | Alternative route using PBr₃ in chloroform: 98% yield (93.7 g from 70.0 g starting alcohol) |
| Quantified Difference | 5% absolute yield difference (93% vs 98%) |
| Conditions | Route A: CBr₄ (2.01 mmol), PPh₃ (2.01 mmol), CH₂Cl₂, 3 h, room temperature, then chromatographic purification. Route B: PBr₃ (0.21 mol), CHCl₃, 37–60°C, aqueous NaHCO₃ workup, no purification |
Why This Matters
The choice between 93% yield with immediate analytical purity versus 98% yield with crude product suitable for direct downstream use directly informs procurement of this compound versus in-house synthesis decisions.
